molecular formula C7H11N3S B7762228 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide CAS No. 1006334-11-7

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide

Cat. No.: B7762228
CAS No.: 1006334-11-7
M. Wt: 169.25 g/mol
InChI Key: NQAXHRIIWKCSRV-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is an organic compound with the molecular formula C7H11N3S and a molecular weight of 169.25 g/mol. This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the third position and a propanethioamide group at the first position. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3-methyl-1H-pyrazole with a suitable propanethioamide precursor under controlled conditions. One common method involves the use of hydrazine hydrate and chalcones under specific reaction conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide, with the temperature and reaction time carefully controlled to optimize yield and purity.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The thioamide group can also interact with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(3-methyl-1H-pyrazol-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a thioamide group.

    5-methyl-1H-pyrazole-3-propanoic acid: Another similar compound with a different substitution pattern on the pyrazole ring.

    3-methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a thioamide group.

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is unique due to the presence of both a pyrazole ring and a thioamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research in various scientific fields.

Properties

IUPAC Name

3-(3-methylpyrazol-1-yl)propanethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAXHRIIWKCSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277894
Record name 3-Methyl-1H-pyrazole-1-propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-11-7
Record name 3-Methyl-1H-pyrazole-1-propanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1H-pyrazole-1-propanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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